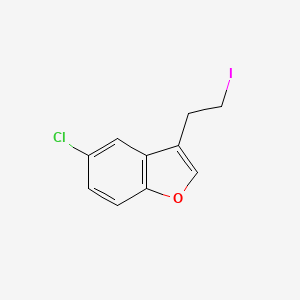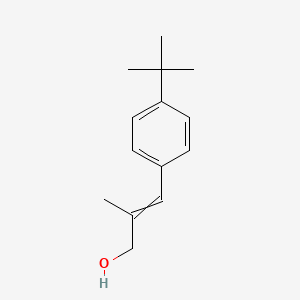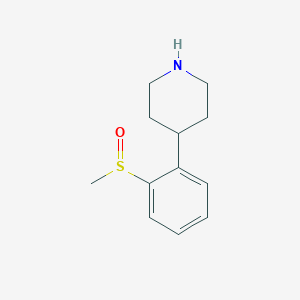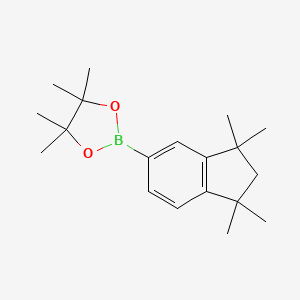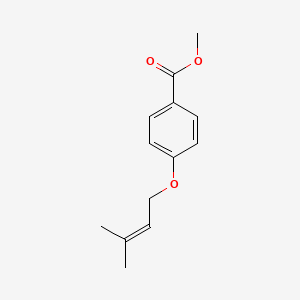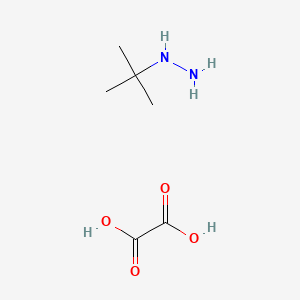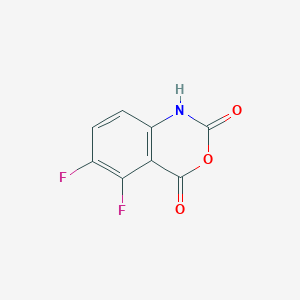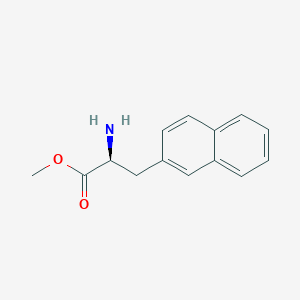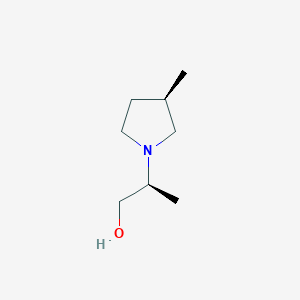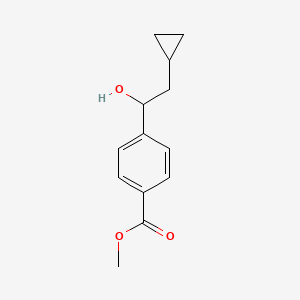![molecular formula C20H26N2O B8704214 (1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol CAS No. 220364-89-6](/img/structure/B8704214.png)
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol is a chemical compound with the molecular formula C20H26N2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms and a hydroxymethyl group at the sixth position of the diazepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol typically involves the reaction of 1,4-dibenzyl-1,4-diazepane with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted diazepane derivatives.
Scientific Research Applications
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-1,4-diazepan-6-yl)methanol: Similar structure but with only one benzyl group.
(1,4-Dibenzyl-1,4-diazepan-5-yl)methanol: Similar structure but with the hydroxymethyl group at the fifth position.
Uniqueness
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
220364-89-6 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(1,4-dibenzyl-1,4-diazepan-6-yl)methanol |
InChI |
InChI=1S/C20H26N2O/c23-17-20-15-21(13-18-7-3-1-4-8-18)11-12-22(16-20)14-19-9-5-2-6-10-19/h1-10,20,23H,11-17H2 |
InChI Key |
FAJPYLKQFGMWPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


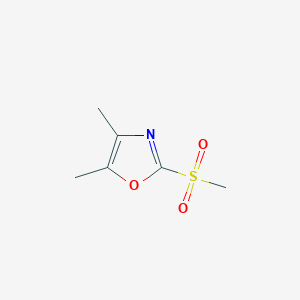
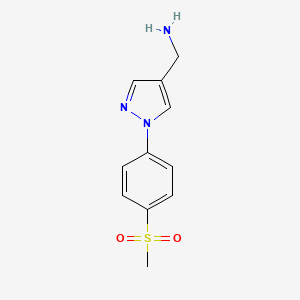
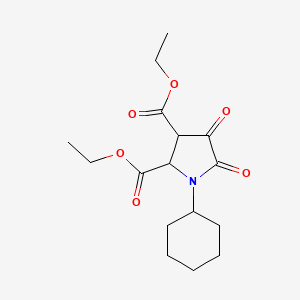
![{2-Amino-4-[(tert-butoxy)carbonyl]phenyl}boronic acid](/img/structure/B8704146.png)
